molecular formula C22H15F3N4O4 B2870244 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one CAS No. 1115915-25-7

6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2870244
CAS No.: 1115915-25-7
M. Wt: 456.381
InChI Key: BVABZBHILCMLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazin-3-one core substituted with a 1,3-benzodioxol group at position 6 and a 1,2,4-oxadiazole-ethyl moiety at position 2. The oxadiazole ring is further substituted with a 3-(trifluoromethyl)phenyl group. Its synthesis likely follows alkylation strategies similar to pyridazinone derivatives, where halide intermediates react with the parent heterocycle under basic conditions (e.g., anhydrous potassium carbonate in acetone) . The inclusion of electron-rich (benzodioxol) and electron-deficient (trifluoromethylphenyl-oxadiazole) substituents suggests a design aimed at balancing lipophilicity, metabolic stability, and target binding efficiency.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N4O4/c23-22(24,25)15-3-1-2-14(10-15)21-26-19(33-28-21)8-9-29-20(30)7-5-16(27-29)13-4-6-17-18(11-13)32-12-31-17/h1-7,10-11H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVABZBHILCMLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzoyl group, and the attachment of the phenylsulfonyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoyl Group: This can be achieved through acylation reactions using benzoyl chloride or similar reagents.

    Attachment of the Phenylsulfonyl Group: This step typically involves sulfonylation reactions using phenylsulfonyl chloride or related compounds.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Heterocyclic Cores

  • Benzodioxol vs. In contrast, dichlorophenyl substituents (electron-withdrawing) may improve oxidative stability but reduce solubility .
  • Oxadiazole vs. Pyrazole/Triazole Moieties: The 1,2,4-oxadiazole ring in the target compound differs from pyrazole or triazole analogs () in terms of polarity and hydrogen-bonding capacity. Oxadiazoles are less basic than pyrazoles, which could reduce off-target interactions with non-specific enzymes .

Role of Trifluoromethyl Groups

The 3-(trifluoromethyl)phenyl group on the oxadiazole ring is a common pharmacophore in medicinal chemistry.

Key Research Findings

  • Electronic Effects : The benzodioxol group’s electron-donating nature may improve binding to receptors requiring aromatic interactions, whereas halogenated analogs (e.g., dichlorophenyl) favor environments tolerant to electron withdrawal .
  • Pharmacokinetic Optimization: The trifluoromethyl group’s contribution to lipophilicity and metabolic stability is well-documented in analogs, suggesting the target compound may exhibit prolonged half-life compared to non-fluorinated derivatives .
  • Synthetic Feasibility: Alkylation methods () are scalable for pyridazinones, but the complexity of introducing oxadiazole-ethyl groups may require specialized intermediates, unlike simpler triazole systems .

Notes on Limitations and Contradictions

  • While and highlight dichlorophenyl and pyrazole analogs, direct pharmacological data for the target compound are absent. Comparisons rely on structural inferences.

Biological Activity

The compound 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H19F3N4O4
  • Molecular Weight : 438.41 g/mol
  • IUPAC Name : this compound

The structure features a benzodioxole moiety, which is known for its diverse pharmacological activities. The trifluoromethyl group enhances lipophilicity and bioavailability.

Antidiabetic Properties

Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes. For instance, compounds similar to our target showed significant inhibition of α-amylase with IC50 values indicating effective antidiabetic activity. Specifically, derivatives demonstrated IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase while exhibiting minimal cytotoxicity against normal cell lines (IC50 > 150 µM) .

Anticancer Activity

A notable aspect of this compound is its anticancer potential. It has been evaluated against various cancer cell lines with promising results. In one study, related compounds displayed significant cytotoxicity across multiple cancer types with IC50 values between 26 µM and 65 µM . This suggests that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to glucose metabolism and cancer proliferation.
  • Cell Signaling Pathways : It is hypothesized that the compound interacts with specific receptors or signaling pathways that regulate cell growth and apoptosis.
  • Oxidative Stress Modulation : The presence of the benzodioxole structure is associated with antioxidant properties, potentially mitigating oxidative stress in cells.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

CompoundTarget EnzymeIC50 (µM)Cell Line TestedResult
IIaα-Amylase0.85Hek293tSafe
IIcα-Amylase0.68Hek293tSafe
IIdCancer Cells26 - 65VariousActive

These studies indicate that while the compound exhibits strong inhibitory activity against α-amylase, it maintains a favorable safety profile in normal cells.

In Vivo Studies

In vivo experiments utilizing streptozotocin-induced diabetic mice have shown that compounds derived from similar structures can significantly lower blood glucose levels over several doses . This reinforces the potential application of such compounds in diabetes management.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.